![molecular formula C17H16N4O2S B2625930 Benzo[d]thiazol-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034332-33-5](/img/structure/B2625930.png)

Benzo[d]thiazol-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

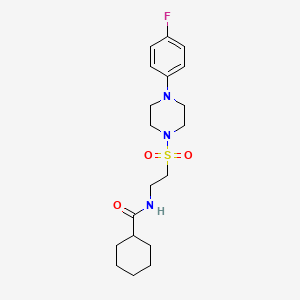

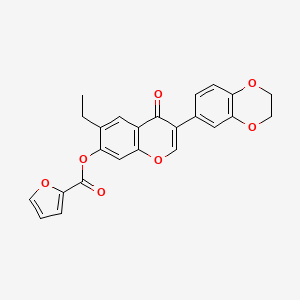

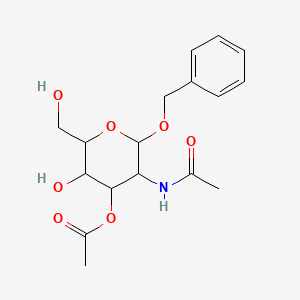

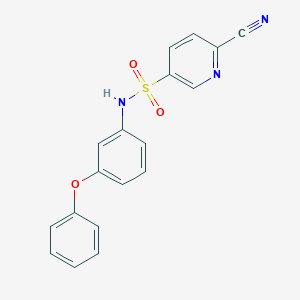

“Benzo[d]thiazol-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone” is a complex organic compound that contains a benzothiazole ring, a pyrimidine ring, and a piperidine ring . Benzothiazole is a heterocyclic compound with a five-membered ring containing two nitrogen atoms . Pyrimidine is another heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring . Piperidine is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The reaction was monitored by thin layer chromatography (TLC) .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the number and type of hydrogen atoms . The mass spectrometry can provide the molecular weight of the compound .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex due to the presence of multiple reactive sites in the molecule. The benzothiazole ring, the pyrimidine ring, and the piperidine ring can all participate in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the melting point of the compound can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the structure of the molecule . The mass spectrum can provide the molecular weight of the compound .

Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activity

- Benzo[d]thiazol-2-yl derivatives have been synthesized and evaluated for their antimicrobial activity, showing variable and modest activity against bacteria and fungi. The structures of these compounds were established based on elemental analysis and spectral studies (Patel, Agravat, & Shaikh, 2011). Furthermore, another study identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, with several compounds showing potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).

Antitumor Activity

- A series of benzo[d]thiazol-2-yl derivatives containing a pyrimidine moiety were designed and synthesized, showing moderate to strong antitumor activities against various cancer cells, including human esophageal, gastric, prostate, and liver cancer cells. Some compounds exhibited potent antitumor activities, particularly against PC-3 human prostate cancer cells (Li et al., 2020).

Synthesis and Structural Analysis

- Synthesis of benzo[d]thiazol-2-yl derivatives has been extensively studied, focusing on the synthesis and structural exploration of novel bioactive heterocycles. For instance, the synthesis of a specific bioactive heterocycle was described, involving characterization by IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, highlighting the stability of the molecule due to specific intermolecular interactions (Prasad et al., 2018).

Molecular Docking and Bioactive Potential

- Benzothiazolopyridine compounds have been synthesized and subjected to molecular docking studies targeting estrogen and progesterone receptors, aiming to predict the activity of these compounds against vital targets in breast cancer. The study provided insights into the interaction of these compounds with receptors in terms of binding free energy (Shirani et al., 2021).

Direcciones Futuras

The future directions for the research on “Benzo[d]thiazol-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone” could include further exploration of its biological activities and potential therapeutic applications. The development of new synthetic routes and the study of its mechanism of action could also be areas of future research .

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Similar compounds have been found to interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Similar compounds have been known to affect a broad range of biochemical pathways, leading to diverse downstream effects .

Result of Action

Similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Propiedades

IUPAC Name |

1,3-benzothiazol-2-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-17(16-20-13-5-1-2-6-14(13)24-16)21-9-3-4-12(10-21)23-15-7-8-18-11-19-15/h1-2,5-8,11-12H,3-4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREPDNBXTLWANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2625848.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2625849.png)

![2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2625850.png)

![(E)-2-(2-(4-(3-(thiophen-2-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2625851.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2625864.png)

![3-Methyl-5-(oxiran-2-ylmethyl)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625867.png)